![molecular formula C20H18I2O4 B589391 Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone CAS No. 1391054-75-3](/img/structure/B589391.png)

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

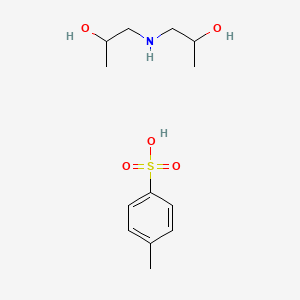

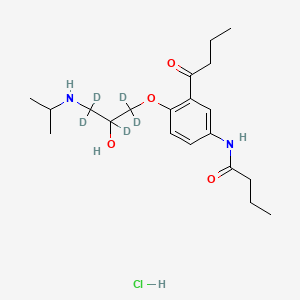

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone is a molecule that contains a total of 44 atoms. There are 18 Hydrogen atoms, 20 Carbon atoms, 4 Oxygen atoms, and 2 Iodine atoms . The chemical formula of this compound can therefore be written as: C20H18I2O4 .

Molecular Structure Analysis

The this compound molecule contains a total of 46 bonds. There are 28 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether .Wissenschaftliche Forschungsanwendungen

Effects on Alveolar Macrophages and Structure-Activity Relationship

Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone and its analogs have been studied for their effects on alveolar macrophages, particularly in the context of lung toxicity. Modifications of the diethylaminoethoxy group in amiodarone metabolites such as mono-N-desethylamiodarone (MDEA), di-N-desethylamiodarone (DDEA), and amiodarone-EtOH (B2-O-EtOH) have shown varying degrees of toxicity toward alveolar macrophages. These studies highlight the importance of dealkylation and deamination of the diethylaminoethoxy group as mechanisms of detoxification. The research suggests a structure-activity relationship where modifications in the diethylaminoethoxy group of amiodarone and its analogs directly impact their toxicity and interaction with cellular components in the lung (Quaglino et al., 2004).

Hepatocellular Toxicity and Pharmacological Effect

Another aspect of the research on this compound involves its hepatocellular toxicity and pharmacological activity compared to amiodarone and its derivatives. Studies have compared the toxicity and pharmacological effects of amiodarone and its derivatives, including this compound, on hepatocytes and mitochondrial functions. This research provides insights into the potential development of amiodarone analogs with reduced hepatic toxicity while retaining pharmacological efficacy (Waldhauser et al., 2006).

Local Venous Response in Humans

The acute vascular effects of this compound's metabolites, particularly N-desethylamiodarone, on human veins have been explored. These studies investigate the mechanism of action of N-desethylamiodarone in human hand veins, providing valuable information on the acute vascular responses induced by this compound and its potential implications for amiodarone's overall pharmacological profile (Grossmann et al., 2000).

Effects on Cardiac Voltage-Gated Sodium Channels

Research has also focused on the effects of this compound and its metabolites on cardiac voltage-gated sodium channels. These studies aim to understand the pharmacologic profile of amiodarone and its derivatives at a molecular level, investigating how these compounds interact with sodium channels to influence cardiac electrical activity and arrhythmias. The findings contribute to a deeper understanding of the mechanisms underlying the antiarrhythmic and pro-arrhythmic effects of amiodarone and its metabolites (Ghovanloo et al., 2016).

Eigenschaften

IUPAC Name |

(4-hydroxy-3,5-diiodophenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18I2O4/c1-3-6-16(25-2)20-17(12-7-4-5-8-15(12)26-20)18(23)11-9-13(21)19(24)14(22)10-11/h4-5,7-10,16,24H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYPEABHAAFBOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18I2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)

![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)